molecular formula C21H25N3O5 B254180 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide

Cat. No. B254180
M. Wt: 399.4 g/mol
InChI Key: FLTYSIIOVAJLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide, also known as MPPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPPE is a member of the class of compounds known as nitroanilides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has also been found to have anticonvulsant effects and may have potential as a treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide is its low toxicity, which makes it a suitable candidate for use in preclinical studies. However, its limited solubility in water may present challenges in some experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has also been investigated for its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide involves the reaction of 2-nitrophenol with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of pyrrolidine to yield N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C21H25N3O5/c1-28-17-10-8-16(9-11-17)19(23-12-4-5-13-23)14-22-21(25)15-29-20-7-3-2-6-18(20)24(26)27/h2-3,6-11,19H,4-5,12-15H2,1H3,(H,22,25)

InChI Key

FLTYSIIOVAJLDK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2[N+](=O)[O-])N3CCCC3

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2[N+](=O)[O-])N3CCCC3

Origin of Product

United States

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